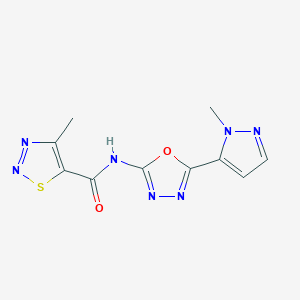
4-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H9N7O2S and its molecular weight is 291.29. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Compounds featuring pyrazine and pyridine moieties substituted with oxadiazole and thiadiazole rings have shown significant antimycobacterial activity against Mycobacterium tuberculosis. These studies indicate that modifications to the core structure can influence antimicrobial potency, suggesting a potential application for structurally related compounds in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antifungal and Anticancer Effects
Derivatives of oxadiazoles and thiadiazoles have been synthesized and tested for their fungicidal activity against Rhizoctonia solani, indicating potential agricultural applications. Additionally, some compounds have shown promising in vivo anticancer effects, highlighting the therapeutic potential of these scaffolds in oncology (Chen, Li, & Han, 2000; Chandrappa et al., 2010).
Enzyme Inhibition for Neurological Disorders
Compounds with 1,3,4-oxadiazole and thiadiazole cores have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. This research suggests potential therapeutic applications for similar structures in treating conditions like Alzheimer's disease (Pflégr et al., 2022).
Anti-inflammatory Properties
Newly synthesized thiadiazole derivatives containing pyrazole and pyrrole moieties have demonstrated significant anti-inflammatory activity, indicating the potential of these compounds for developing new anti-inflammatory drugs (Maddila, Gorle, Sampath, & Lavanya, 2016).
properties
IUPAC Name |
4-methyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2S/c1-5-7(20-16-13-5)8(18)12-10-15-14-9(19-10)6-3-4-11-17(6)2/h3-4H,1-2H3,(H,12,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVADLNPXPGJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)
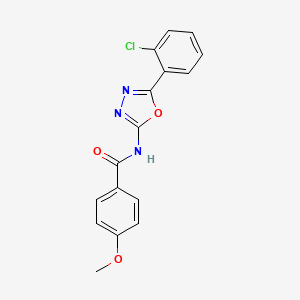
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)
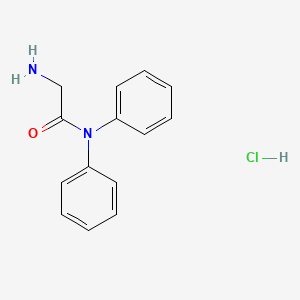
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
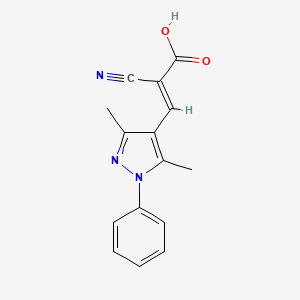
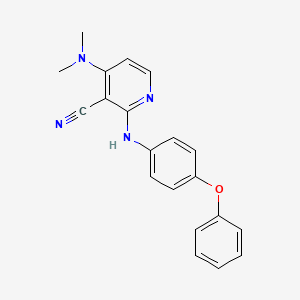
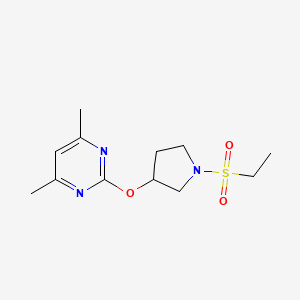
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
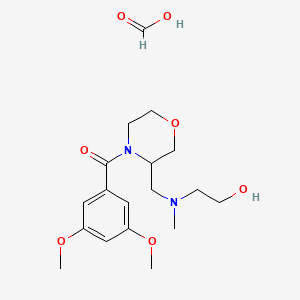
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
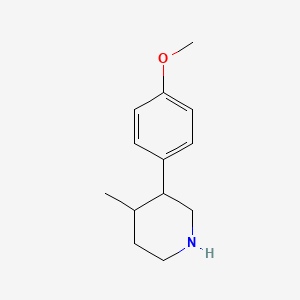
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)